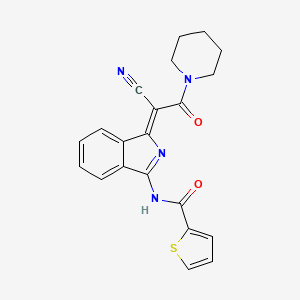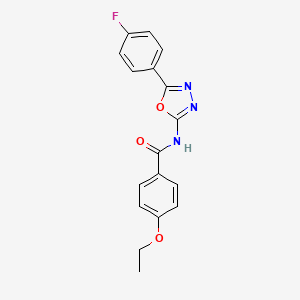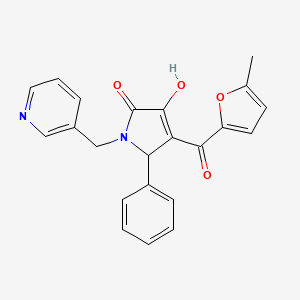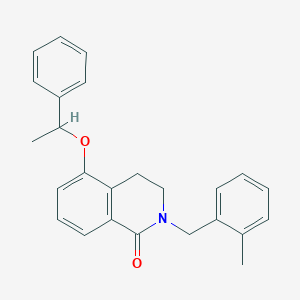![molecular formula C9H8ClFO2 B2541747 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one CAS No. 565192-25-8](/img/structure/B2541747.png)
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one" is a chemical of interest due to its potential applications in various fields such as pharmaceuticals and materials science. While the provided data does not directly discuss this specific compound, it includes information on structurally related compounds that can offer insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds often involves the formation of C-N, C-S, and C-O bonds, as seen in the use of 1,1,1-tris(hydroxymethyl)ethane as a ligand for copper-catalyzed cross-coupling reactions . Additionally, the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, which share a similar core structure to the compound of interest, is achieved by reacting (3-chloromethyl-4-hydroxyphenyl)ethanone with various alcohols . This suggests that the compound could potentially be synthesized through similar methods, possibly involving halogenated precursors and cross-coupling reactions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, including density functional theory (DFT) . These studies provide information on the geometrical parameters, stability, and charge distribution within the molecules, which are crucial for understanding the behavior and reactivity of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their ability to form stable complexes with various proteins, indicating potential biological activity . For instance, molecular docking studies suggest that certain compounds might exhibit inhibitory activity against enzymes like TPII and KSP, which could imply that "1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one" may also interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using techniques such as IR, UV-Vis, and NMR spectroscopy . These compounds exhibit specific spectral properties and molecular conformations that are influenced by their substituents and intermolecular interactions, such as hydrogen bonding and π-π stacking . The compound of interest is likely to have similar properties, which could be modulated by its fluorine and chloromethyl groups.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one serves as an important intermediate in organic synthesis, contributing to the production of various pharmacologically active compounds. Its structural complexity allows for modifications that can lead to the development of new drugs with enhanced efficacy and specificity. For instance, its role in the synthesis of fluorinated pyrimidines highlights its contribution to personalized medicine, where these compounds are used in cancer treatment due to their unique properties affecting cellular metabolism and DNA synthesis (Gmeiner, 2020).
Propiedades
IUPAC Name |
1-[3-(chloromethyl)-5-fluoro-2-hydroxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)8-3-7(11)2-6(4-10)9(8)13/h2-3,13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSSDSLYWMMKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2541664.png)

![N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2541667.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide](/img/structure/B2541668.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)

![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)
![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)
![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2541681.png)

![8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2541683.png)

